molecular formula C10H9N3S B2544502 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine CAS No. 872701-34-3

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine

Cat. No.: B2544502
CAS No.: 872701-34-3
M. Wt: 203.26
InChI Key: PAZLNYVUSLTUOU-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine is a chemical compound featuring a pyridazine heterocycle, a structure of significant interest in medicinal chemistry and drug discovery. The pyridazine ring is characterized by its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and robust, dual hydrogen-bonding capacity, which are crucial for molecular recognition and target engagement . While specific biological data for this exact compound is limited, analogs containing the pyridazine scaffold, particularly the 3-aminopyridazine motif, have been successfully developed into FDA-approved drugs such as the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib . Furthermore, the imidazo[1,2-b]pyridazine core is a key structural element in marketed therapeutics including the multi-targeted tyrosine kinase inhibitor ponatinib and the survival of motor neuron 2-directed RNA splicing modifier risdiplam . The presence of a methylsulfanyl group and a pyridin-2-yl substituent on the pyridazine core makes this compound a valuable intermediate or precursor for further chemical exploration. Researchers can leverage this structure to develop novel molecules for probing biological pathways, with potential applications in oncology, immunology, and neurology . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methylsulfanyl-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-14-10-6-5-9(12-13-10)8-4-2-3-7-11-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZLNYVUSLTUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with 2-pyridylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine and related pyridazine derivatives:

Compound Substituents Molecular Formula Key Properties/Applications Synthetic Yield/Data
This compound –SCH₃ at C3, pyridin-2-yl at C6 C₁₁H₁₀N₄S Moderate electron donation from –SCH₃; potential for hydrogen bonding . Not explicitly reported; inferred from analogs .
3-(Prop-2-yn-1-ylthio)-6-(pyridin-2-yl)pyridazine –SC≡CCH₃ at C3 C₁₃H₁₀N₄S Alkyne group (IR: 2218 cm⁻¹) enhances reactivity; 83% yield via NaH/propargyl bromide . 83% yield; m.p. 125–127°C .
3-(6-Methylpyridin-2-yl)-6-(pyridin-2-yl)pyridazine Methylpyridinyl at C3, pyridinyl at C6 C₁₅H₁₃N₅ Improved solubility via methylpyridinyl; NMR: δ 7.36 (t, Hpy) . 77% yield via SeO₂ oxidation .
3-((2-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine Benzylthio at C3 C₁₇H₁₅N₃S Bulky substituent may reduce bioavailability; synonyms include LDN-0212320 . CAS: 894002-50-7; suppliers listed .
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine Cl/F-benzylthio at C3 C₁₆H₁₁ClFN₃S Electron-withdrawing Cl/F groups enhance stability; MW: 331.80 g/mol . Purity: 98%; storage at 2–8°C .
3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(propane-2-sulfonyl)pyridazine Piperazinyl/sulfonyl at C3/C6 C₁₇H₂₁FN₄O₂S Sulfonyl group increases metabolic stability; potential kinase inhibition . Molecular formula: C₁₇H₂₁FN₄O₂S .

Key Structural and Functional Insights:

Electron Effects: The methylsulfanyl group (–SCH₃) in the target compound provides moderate electron donation, contrasting with strong electron withdrawal from sulfonyl (–SO₂) or halogenated benzylthio groups in analogs . Pyridin-2-yl groups enhance π-π stacking in biological systems, common across all compared compounds .

Synthetic Accessibility :

  • Propargylthio derivatives (e.g., ) achieve high yields (83%) under mild conditions, while SeO₂-mediated oxidations (e.g., ) require harsh reflux but yield 77% .
  • Halogenated analogs (e.g., ) prioritize stability, with storage at 2–8°C to prevent degradation .

Pharmacological Potential: Pyrazolylpyridazines (e.g., ) exhibit anticholesteremic activity, suggesting the target compound may share similar bioactivity . Piperazinyl/sulfonyl derivatives () are designed for kinase inhibition, highlighting the role of substituents in target specificity .

Biological Activity

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine, also known as 3-Mspy-6-PYPZ, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Mspy-6-PYPZ features a pyridazine ring with a methyl sulfanyl group at the 3-position and a pyridinyl group at the 6-position. The presence of sulfur and nitrogen in its structure may influence its reactivity and interaction with biological targets.

PropertyValue
Chemical FormulaC₈H₈N₄S
CAS Number872701-34-3
Molecular Weight180.24 g/mol

The biological activity of 3-Mspy-6-PYPZ is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. While specific pathways remain under investigation, preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially modulating pathways associated with oxidative stress and apoptosis .

Anticancer Activity

Recent studies have explored the anticancer potential of 3-Mspy-6-PYPZ. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The compound was shown to induce apoptosis through mechanisms such as reactive oxygen species (ROS) overproduction and cell cycle arrest at the G1 phase .

Table 1: Cytotoxicity of 3-Mspy-6-PYPZ Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa28.3
MCF-756.6

These results indicate that 3-Mspy-6-PYPZ could be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of 3-Mspy-6-PYPZ. Studies have suggested that this compound may help protect neuronal cells from damage induced by oxidative stress. The exact mechanisms are still being elucidated; however, it is hypothesized that the compound may enhance cellular antioxidant defenses or inhibit apoptotic pathways .

Case Studies

  • Study on Apoptosis Induction : A recent study investigated the pro-apoptotic behavior of 3-Mspy-6-PYPZ in HeLa cells. The findings indicated that treatment with the compound resulted in increased levels of apoptotic markers and mitochondrial dysfunction, suggesting its potential role in cancer therapy .
  • Neuroprotective Study : Research examining the neuroprotective properties of 3-Mspy-6-PYPZ found that it could reduce neuronal cell death in models of oxidative stress, highlighting its potential application in neurodegenerative diseases .

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